molecular formula C13H18O2 B14645378 (5,5-Dimethoxypent-1-en-3-yl)benzene CAS No. 51758-21-5

(5,5-Dimethoxypent-1-en-3-yl)benzene

Cat. No.: B14645378
CAS No.: 51758-21-5
M. Wt: 206.28 g/mol
InChI Key: ZIJQBRWQRGNPAP-UHFFFAOYSA-N
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Description

(5,5-Dimethoxypent-1-en-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5,5-dimethoxypent-1-en-3-yl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethoxypent-1-en-3-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethoxypent-1-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethoxypent-1-en-3-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) with catalysts like iron (Fe) or aluminum chloride (AlCl₃)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives

Scientific Research Applications

(5,5-Dimethoxypent-1-en-3-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethoxypent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5,5-dimethoxypent-1-en-3-yl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through inductive and resonance effects .

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simple benzene derivative with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Anisole: Benzene with a methoxy group.

Uniqueness

(5,5-Dimethoxypent-1-en-3-yl)benzene is unique due to the presence of the 5,5-dimethoxypent-1-en-3-yl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives.

Properties

CAS No.

51758-21-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5,5-dimethoxypent-1-en-3-ylbenzene

InChI

InChI=1S/C13H18O2/c1-4-11(10-13(14-2)15-3)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3

InChI Key

ZIJQBRWQRGNPAP-UHFFFAOYSA-N

Canonical SMILES

COC(CC(C=C)C1=CC=CC=C1)OC

Origin of Product

United States

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